molecular formula C14H25N5O B2626739 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide CAS No. 921502-82-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide

Numéro de catalogue B2626739
Numéro CAS: 921502-82-1
Poids moléculaire: 279.388
Clé InChI: RZPQGODXFGIOCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrazole derivatives can be synthesized through a Ugi-azide four-component reaction . This involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source .

Mécanisme D'action

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosome biogenesis and the induction of the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of ribosome biogenesis, the induction of the DNA damage response, and the activation of the p53 pathway. It has also been shown to have effects on the cell cycle and apoptosis, leading to the selective killing of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide in lab experiments include its selectivity for cancer cells with p53 mutations, its ability to inhibit ribosome biogenesis, and its potential synergistic effects with other anticancer agents. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity to normal cells and the need for further research to fully understand its mechanism of action.

Orientations Futures

There are a number of future directions for research on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide, including further studies on its mechanism of action, the development of more selective and less toxic derivatives, and the exploration of its potential as a combination therapy with other anticancer agents. Additionally, this compound may have potential applications in other diseases beyond cancer, such as viral infections and neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide involves several steps, including the reaction of 1-cyclohexyl-1H-tetrazol-5-amine with 2-ethylbutanoyl chloride to form the intermediate 2-ethylbutanoyl-1-cyclohexyl-1H-tetrazol-5-ylamine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form the final product, this compound.

Applications De Recherche Scientifique

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly mutated in many types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to have synergistic effects with other anticancer agents.

Propriétés

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPQGODXFGIOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.